molecular formula C18H19N3O4S B5562463 N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide

Cat. No.: B5562463
M. Wt: 373.4 g/mol
InChI Key: LCYGMPONDQQDJP-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide is 373.10962727 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives are synthesized and characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction, highlighting their structural complexity and potential for diverse applications (Xue-mei Li et al., 2006). These compounds belong to various crystal systems, and their detailed structural analysis aids in understanding their chemical behavior and potential for further modification.

Corrosion Inhibition

Sulfonamide-based quinoxaline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant inhibition of mild steel corrosion in acidic media. These compounds form protective films on the metal surface, preventing direct acid attack and demonstrating the potential of similar compounds in industrial applications (L. Olasunkanmi et al., 2016).

Drug Synthesis and Biological Activity

Research into N-sulfonyl derivatives of quinoxalinecarboxylate indicates their role as precursors in synthesizing biologically active compounds. These derivatives have been identified as antagonists at specific receptor sites, suggesting that similar sulfonamide-quinoxaline compounds could serve as key intermediates in developing new pharmacological agents (S. Hays et al., 1993).

Material Science and Chemistry

Quinoxaline derivatives are also relevant in material science and synthetic chemistry, where they contribute to the synthesis of novel materials and chemicals. For example, the synthesis of new quinoxalines with potential as non-steroidal anti-inflammatory and analgesic agents demonstrates the versatility of these compounds in creating new therapeutic options (S. Wagle et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoxaline derivatives exhibit diverse biological activities, such as antibacterial, antifungal, and anticancer activities .

Future Directions

The study of heterocyclic compounds, including quinoxaline derivatives, is a vibrant field in medicinal chemistry. Future research could focus on synthesizing new derivatives and evaluating their biological activities .

Properties

IUPAC Name

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13(21(26(2,24)25)14-8-4-3-5-9-14)18(23)20-12-17(22)19-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYGMPONDQQDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.